(-)-Deoxoprosophylline
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Overview
Description
This would include the compound’s IUPAC name, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances, the products of those reactions, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity, and stability).Scientific Research Applications
Synthesis Techniques and Methodologies
Several studies have focused on the synthesis techniques and methodologies for (-)-Deoxoprosophylline, highlighting its significance in scientific research. A notable approach is the stereoselective synthesis, which involves key steps like the amination of anti-1,2-dibenzyl ether, intermolecular olefination, and Pd-catalyzed intramolecular cyclization (Kim et al., 2007). Additionally, the use of chiral functionalities from Perlin aldehydes and reductive aminations emphasizes the intricate methods employed to achieve the synthesis of (-)-Deoxoprosophylline and its derivatives (Kokatla et al., 2010).
Another innovative approach includes the Co(III)(salen)-catalyzed two stereocentered HKR (Hydrolytic Kinetic Resolution) of racemic azido epoxides, offering an efficient pathway to synthesize (+)-Deoxoprosophylline with high optical purity (Devalankar & Sudalai, 2012). The SmI2-mediated cross-coupling technique represents another critical method, showcasing the versatility of synthesis strategies for this compound (Liu et al., 2008).
Advances in Synthesis and Derivative Development
The recent developments in the synthesis of (-)-Deoxoprosophylline and its derivatives have been significant, focusing on achieving optically active forms through various strategies, including chiral synthons, chiral auxiliaries, and asymmetric catalysis. These efforts are crucial for generating derivatives with potential biological activities and for understanding the structural complexity of (-)-Deoxoprosophylline (Ande et al., 2018).
Safety And Hazards
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Future Directions
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For each of these sections, you would want to review relevant academic papers, patents, and other reliable sources of information. You would summarize the key findings from these sources, making sure to cite them properly.
Please note that the availability and depth of information will vary depending on the compound. Some compounds may not have much information available, particularly if they are novel or not widely used. In such cases, you may need to conduct original research or make educated guesses based on similar compounds.
I hope this general guide is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!
properties
IUPAC Name |
(2S,3R,6R)-6-dodecyl-2-(hydroxymethyl)piperidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(21)17(15-20)19-16/h16-21H,2-15H2,1H3/t16-,17+,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMLRIRWYGHUHB-FGTMMUONSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CCC(C(N1)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H]1CC[C@H]([C@@H](N1)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Deoxoprosophylline |
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